LDN-192960

Haspin DYRK2 Kinase Inhibition

LDN-192960 is a thioacridine dual Haspin/DYRK2 inhibitor (IC50: 10/48 nM), identified via HTS of ~140,000 compounds. Unlike CHR-6494 (Haspin-only) or LDN-209929 (180-fold Haspin-selective), its balanced dual engagement uniquely synergizes with Aurora B inhibitors at 0.1 µM to drive mitotic exit—a functional signature not replicated by other in-class compounds. Additionally induces cytotoxicity via partial 26S proteasome inhibition in multiple myeloma and TNBC models. At 10 µM, inhibits only six kinases ≥90% (Haspin, CLK1, DYRK1A/2/3, PIM1), ensuring clean target engagement for reliable phenotypic interpretation.

Molecular Formula C18H20N2O2S
Molecular Weight 328.43
CAS No. 184582-62-5; 184582-62-5
Cat. No. B2528581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLDN-192960
CAS184582-62-5; 184582-62-5
Molecular FormulaC18H20N2O2S
Molecular Weight328.43
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)OC
InChIInChI=1S/C18H20N2O2S/c1-21-12-4-6-16-14(10-12)18(23-9-3-8-19)15-11-13(22-2)5-7-17(15)20-16/h4-7,10-11H,3,8-9,19H2,1-2H3
InChIKeyZFOMCSNUEHMROO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





LDN-192960 (CAS 184582-62-5): Dual Haspin/DYRK2 Inhibitor for Oncology and Cell Cycle Research Procurement


LDN-192960 is a thioacridine derivative that functions as a potent dual inhibitor of Haspin kinase and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2) [1]. It was identified through high-throughput screening of approximately 140,000 compounds and is recognized as a key chemical probe for studying mitotic regulation and kinase signaling pathways relevant to cancer biology [2].

Why LDN-192960 Cannot Be Substituted by Other Haspin or DYRK2 Inhibitors


LDN-192960 occupies a unique pharmacological niche as a dual Haspin/DYRK2 inhibitor with a distinct selectivity profile. Generic substitution fails because other in-class inhibitors demonstrate significantly different selectivity windows, potency ratios, or cellular phenotypes. For instance, CHR-6494 is a potent Haspin inhibitor (IC50 = 2 nM) but lacks significant DYRK2 activity , while LDN-209929 is an optimized analog with 180-fold selectivity for Haspin over DYRK2 (IC50 = 55 nM vs. 9.9 µM), making it unsuitable for experiments requiring dual kinase engagement . Conversely, LDN-192960's balanced dual inhibition profile and its unique behavior in mitotic exit assays—where it fails to induce detectable mitotic exit alone but synergizes with Aurora B inhibitors—represent a functional signature not replicated by other compounds [1].

LDN-192960 Differentiation Evidence: Quantitative Selectivity and Functional Profiling Data


Dual Haspin/DYRK2 Inhibition Potency: LDN-192960 vs. CHR-6494

LDN-192960 exhibits balanced dual inhibition of Haspin and DYRK2, a profile distinct from the Haspin-selective inhibitor CHR-6494. In TR-FRET biochemical assays, LDN-192960 inhibits Haspin with an IC50 of 10 nM and DYRK2 with an IC50 of 48 nM [1]. In contrast, CHR-6494 potently inhibits Haspin (IC50 = 2 nM) but does not significantly inhibit DYRK2 . This difference makes LDN-192960 the preferred tool for experiments requiring simultaneous engagement of both kinases.

Haspin DYRK2 Kinase Inhibition

Selectivity Over DYRK2: LDN-192960 vs. Optimized Analog LDN-209929

LDN-192960 is a dual Haspin/DYRK2 inhibitor, whereas LDN-209929 is an optimized analog engineered for high Haspin selectivity. LDN-192960 inhibits DYRK2 with an IC50 of 48 nM, yielding a Haspin/DYRK2 selectivity ratio of approximately 4.8-fold [1]. In contrast, LDN-209929 inhibits Haspin with an IC50 of 55 nM and DYRK2 with an IC50 of 9.9 µM, a selectivity ratio of 180-fold . This stark difference in selectivity window determines which compound is appropriate for experiments aiming to probe DYRK2-dependent biology.

Haspin DYRK2 Selectivity

Kinase Selectivity Profile: LDN-192960 vs. LDN-211898 (Compound 42)

A comparative kinase profiling study at 10 µM revealed that LDN-192960 (compound 3) and LDN-211898 (compound 42) inhibit only six kinases ≥90%, including Haspin, demonstrating a similarly narrow off-target profile [1]. However, LDN-192960 potently inhibits five kinases with IC50 < 1 µM (CLK1, DYRK1A, DYRK2, DYRK3, PIM1), whereas LDN-211898 is a beta-carboline derivative with 150-fold selectivity for Haspin over DYRK2 (IC50 = 100 nM vs. 15 µM) [1]. This distinct selectivity fingerprint makes LDN-192960 the appropriate choice for studies requiring DYRK family kinase inhibition, while LDN-211898 is better suited for Haspin-specific investigations.

Kinase Profiling Selectivity Off-target

Mitotic Exit Functional Selectivity: LDN-192960 Synergy with Aurora B Inhibition

In a cellular mitotic exit assay using HeLa cells, LDN-192960 alone does not cause detectable loss of MPM-2 epitopes, even at concentrations up to 10 µM [1]. However, in the presence of the Aurora B inhibitor ZM447439 (1 µM), LDN-192960 at concentrations as low as 0.1 µM causes substantial mitotic exit [1]. This functional synergy is a unique cellular phenotype not observed with all Haspin inhibitors and provides a specific experimental signature for LDN-192960 in studying Aurora B-Haspin crosstalk.

Mitotic Exit MPM-2 Assay Aurora B

Proteasome Inhibition and Anti-Proliferative Activity: LDN-192960 in Cancer Models

LDN-192960 induces cytotoxicity and growth inhibition in multiple myeloma and triple-negative breast cancer cells via partial inhibition of 26S proteasome activity [1]. This mechanism is distinct from that of selective Haspin inhibitors like CHR-6494, which primarily act through mitotic catastrophe without reported proteasome effects [2]. The proteasome inhibitory activity of LDN-192960 provides a unique anti-cancer profile that may be exploited in specific oncology research contexts.

Proteasome Cytotoxicity Cancer

LDN-192960 Application Scenarios in Kinase Biology and Oncology Research


Probing Dual Haspin/DYRK2 Signaling in Mitotic Regulation

LDN-192960 is uniquely suited for experiments requiring simultaneous inhibition of Haspin and DYRK2, such as studies investigating the cooperative roles of these kinases in mitotic progression and chromosome segregation. Its balanced dual inhibition profile (Haspin IC50 = 10 nM; DYRK2 IC50 = 48 nM) [1] enables researchers to interrogate pathways where both kinases are implicated, avoiding the confounding effects of selective inhibitors like CHR-6494 or LDN-209929.

Investigating Aurora B-Haspin Crosstalk in Mitotic Exit

LDN-192960 exhibits a distinct functional phenotype in mitotic exit assays: it fails to induce mitotic exit alone but strongly synergizes with Aurora B inhibition (e.g., ZM447439) at concentrations as low as 0.1 µM [1]. This specific behavior makes LDN-192960 an essential tool for dissecting the cooperative relationship between Haspin and Aurora B in regulating mitotic exit and centromere function.

Studying DYRK2-Dependent Proteasome Regulation in Cancer

LDN-192960 induces cytotoxicity and growth inhibition in multiple myeloma and triple-negative breast cancer models through partial inhibition of 26S proteasome activity [1]. This mechanism is distinct from that of selective Haspin inhibitors and positions LDN-192960 as a valuable probe for investigating the intersection of DYRK2 signaling and proteasome function in cancer biology.

Kinase Selectivity Profiling and Chemical Biology Tool Validation

LDN-192960 has been extensively characterized in kinase profiling panels, demonstrating that at 10 µM it inhibits only six kinases ≥90%, including Haspin [1]. This narrow off-target profile, combined with its well-defined potency against CLK1, DYRK1A, DYRK2, DYRK3, and PIM1 (all IC50 <1 µM) [2], makes LDN-192960 a reliable chemical probe for validating target engagement and assessing kinase inhibitor selectivity in cellular and biochemical assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for LDN-192960

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.